molecular formula C10H14IN B1280844 2-Tert-butyl-4-iodoaniline CAS No. 881057-14-3

2-Tert-butyl-4-iodoaniline

Cat. No.: B1280844
CAS No.: 881057-14-3
M. Wt: 275.13 g/mol
InChI Key: CLQKQJQWOHPTSF-UHFFFAOYSA-N
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Description

2-Tert-butyl-4-iodoaniline is a useful research compound. Its molecular formula is C10H14IN and its molecular weight is 275.13 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of antidepressant molecules . Therefore, it’s possible that 2-Tert-butyl-4-iodoaniline may interact with targets related to mood regulation, such as neurotransmitter receptors or transporters.

Mode of Action

It’s known that anilines, in general, can undergo various chemical reactions, including oxidation and reduction, which can lead to changes in their targets . The iodine atom in this compound could potentially enhance these reactions due to its high electronegativity.

Biochemical Pathways

Given its potential use in the synthesis of antidepressants , it might influence pathways related to neurotransmitter synthesis, release, reuptake, or degradation.

Result of Action

Based on its potential use in the synthesis of antidepressants , it might have effects on neuronal function and signaling, potentially influencing mood regulation.

Biochemical Analysis

Biochemical Properties

2-Tert-butyl-4-iodoaniline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further participate in biochemical pathways . Additionally, this compound can act as a substrate for certain oxidoreductases, leading to the formation of hydroxylated derivatives .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress in cells, leading to the activation of signaling cascades that regulate gene expression and cellular metabolism . Furthermore, this compound has been observed to affect the expression of genes involved in antioxidant defense mechanisms, thereby modulating the cellular response to oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to cytochrome P450 enzymes, leading to the formation of enzyme-substrate complexes . This interaction can result in the inhibition or activation of enzymatic activity, depending on the specific enzyme involved. Additionally, this compound can modulate gene expression by influencing transcription factors that regulate the expression of antioxidant genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo oxidative degradation, leading to the formation of reactive intermediates that may have distinct biological activities . Long-term exposure to the compound has been associated with alterations in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects . At higher doses, this compound has been associated with toxic effects, including oxidative stress and cellular damage . These findings underscore the importance of dose optimization in experimental studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound can undergo hydroxylation, leading to the formation of hydroxylated metabolites that may participate in further biochemical reactions . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, facilitating its intracellular accumulation . Once inside the cell, this compound can bind to various proteins, influencing its localization and distribution within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the endoplasmic reticulum and mitochondria, where it may exert its biochemical effects . Additionally, post-translational modifications, such as phosphorylation, can influence the activity and function of this compound within different subcellular compartments .

Properties

IUPAC Name

2-tert-butyl-4-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14IN/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQKQJQWOHPTSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60478882
Record name 2-TERT-BUTYL-4-IODOANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881057-14-3
Record name 2-TERT-BUTYL-4-IODOANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 500 mL round-bottomed flask was combined 2-tert-butylaniline (7.46 g, 50 mmol) and sodium bicarbonate (7.56 g, 90 mmol) in water (50 mL). The mixture was cooled to 0° C. and iodine (12.69 g, 50.0 mmol) was added portion-wise over 20 minutes. The mixture was stirred for 16 hours at room temperature, partitioned between ethyl acetate and 10% aqueous sodium thiosulfate and stirred vigorously for 20 minutes. The ethyl acetate layer was washed with brine, dried (Na2SO4), filtered and concentrated in vacuo to give a dark oil that was purified on an Isco 120 g silica cartridge eluting with ethyl acetate/hexane (0% to 10%) to give the title compound.
Quantity
7.46 g
Type
reactant
Reaction Step One
Quantity
7.56 g
Type
reactant
Reaction Step Two
Quantity
12.69 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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